molecular formula C18H30N2O5 B12104945 (3aR,4S,6R,6aS)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster

(3aR,4S,6R,6aS)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster

Cat. No.: B12104945
M. Wt: 354.4 g/mol
InChI Key: UFTUUVAOLOJLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,4S,6R,6aR)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster is a complex organic compound with a unique structure that includes a Boc-protected amino group, a cyclopentane ring, and an isoxazole moiety

Preparation Methods

The synthesis of (3aS,4S,6R,6aR)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster typically involves multiple steps, including the protection of amino groups, cyclization reactions, and esterification. The Boc (tert-butoxycarbonyl) group is commonly used to protect the amino group during the synthesis process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

(3aS,4S,6R,6aR)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aS,4S,6R,6aR)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with its target. The isoxazole moiety may play a role in binding to the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds to (3aS,4S,6R,6aR)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster include other Boc-protected amino acids and isoxazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a Boc-protected amino group with a cyclopentane ring and an isoxazole moiety, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-11(16(21)23-6)9-12(15(13)25-20-14)19-17(22)24-18(3,4)5/h10-13,15H,7-9H2,1-6H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTUUVAOLOJLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NOC2C1C(CC2NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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